

# NSI-189 and its Impact on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

NSI-189 is an experimental neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions by targeting the underlying mechanisms of synaptic plasticity and neurogenesis. Unlike conventional antidepressants that primarily modulate neurotransmitter levels, NSI-189 is a benzylpiperizine-aminiopyridine derivative that has been shown in preclinical studies to stimulate neuron growth, particularly in the hippocampus. This technical guide provides an indepth overview of the current understanding of NSI-189, focusing on its impact on synaptic plasticity. It consolidates quantitative data from key preclinical and clinical studies, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of NSI-189 and other neurogenic compounds.

#### Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and mood regulation.[1] Impairments in synaptic plasticity have been implicated in the pathophysiology of major depressive disorder (MDD) and other neuropsychiatric disorders.[2] NSI-189, developed by Neuralstem, Inc., is a novel investigational drug that has demonstrated the ability to promote neurogenesis and enhance



synaptic plasticity.[3][4] Preclinical studies have shown that NSI-189 can increase hippocampal volume and stimulate the growth of new neurons.[5][6] Early phase clinical trials have suggested its potential to improve depressive and cognitive symptoms in patients with MDD.[5] [7] This guide will delve into the technical details of the research surrounding NSI-189's effects on synaptic plasticity.

#### **Mechanism of Action**

The precise mechanism of action of NSI-189 is not fully elucidated; however, research points towards its role in promoting neurogenesis and modulating key signaling pathways involved in synaptic plasticity.

## **Neurogenesis and Hippocampal Volume**

Preclinical studies have consistently demonstrated NSI-189's ability to stimulate neurogenesis in the hippocampus, a brain region crucial for memory and mood.[5] In mouse models, administration of NSI-189 led to a significant increase in the proliferation of neural stem cells and an overall increase in hippocampal volume.[6] Early laboratory findings indicated a 20-30% enhancement in hippocampal neurogenesis.[5] This structural change is hypothesized to be a key contributor to its therapeutic effects.

## **Signaling Pathways**

NSI-189's effects on synaptic plasticity are associated with the activation of the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), and its downstream signaling cascade, including the Akt (also known as Protein Kinase B) pathway.[3] Activation of the TrkB/Akt pathway is known to promote neuronal survival, growth, and synaptic plasticity.





Click to download full resolution via product page

Proposed signaling pathway of NSI-189.

## **Quantitative Data on the Impact of NSI-189**

The following tables summarize the quantitative findings from key preclinical and clinical studies on NSI-189.

## **Table 1: Preclinical Efficacy of NSI-189**



| Parameter                          | Animal<br>Model              | Treatment                        | Outcome                                                                 | p-value       | Reference |
|------------------------------------|------------------------------|----------------------------------|-------------------------------------------------------------------------|---------------|-----------|
| Neurogenesis                       | Healthy Mice                 | NSI-189                          | 20-30%<br>increase in<br>hippocampal<br>neurogenesis                    | Not specified | [5]       |
| Hippocampal<br>Volume              | Healthy Mice                 | NSI-189                          | Significantly increased                                                 | Not specified | [6]       |
| Long-Term Potentiation (LTP)       | Angelman<br>Syndrome<br>Mice | NSI-189 (in<br>vitro)            | Time- and dose- dependent increase in LTP magnitude                     | Not specified | [3]       |
| Motor and<br>Cognitive<br>Function | Angelman<br>Syndrome<br>Mice | NSI-189<br>(daily<br>injections) | Reversal of impairments                                                 | Not specified | [3]       |
| Neurite<br>Outgrowth<br>(MAP2)     | Stroke Rats                  | NSI-189 (30<br>mg/kg/day)        | Significant increase in MAP2 immunoreacti vity in hippocampus           | p < 0.05      | [7]       |
| Cell<br>Proliferation<br>(Ki67)    | Stroke Rats<br>(in vitro)    | NSI-189                          | Significant<br>increase in<br>Ki67<br>expression                        | p < 0.05      | [7]       |
| Behavioral<br>Deficits             | Stroke Rats                  | NSI-189 (30<br>mg/kg/day)        | Significant<br>amelioration<br>of motor and<br>neurological<br>deficits | p < 0.05      | [7]       |



# **Table 2: Clinical Trial Results for NSI-189 in Major Depressive Disorder**



| Study<br>Phase                                           | Primary<br>Endpoint                                            | NSI-189<br>Dose                                                 | Result                                                             | p-value       | Reference |
|----------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------|---------------|-----------|
| Phase 1b                                                 | Montgomery-<br>Åsberg<br>Depression<br>Rating Scale<br>(MADRS) | 40 mg (once,<br>twice, or<br>three times<br>daily)              | Trend<br>towards<br>reduction, not<br>statistically<br>significant | Not specified | [5]       |
| Symptoms of<br>Depression<br>Questionnair<br>e (SDQ)     | 40 mg<br>(pooled)                                              | Significant reduction in depressive symptoms                    | Not specified                                                      | [5]           |           |
| Cognitive and Physical Functioning Questionnair e (CPFQ) | 40 mg<br>(pooled)                                              | Significant<br>improvement                                      | Not specified                                                      | [5]           |           |
| Phase 2                                                  | MADRS                                                          | 40 mg/day                                                       | No significant difference from placebo (Mean difference: -1.8)     | p = 0.22      | [7]       |
| MADRS                                                    | 80 mg/day                                                      | No significant difference from placebo (Mean difference: -1.4)  | p = 0.34                                                           | [7]           |           |
| SDQ                                                      | 40 mg/day                                                      | Significant reduction in depressive symptoms (Cohen's d: -0.64) | p = 0.04                                                           | [7]           |           |



| CPFQ                 | 40 mg/day | Significant improvement (Cohen's d: -0.47)           | p = 0.03          | [7] |
|----------------------|-----------|------------------------------------------------------|-------------------|-----|
| CogScreen<br>Battery | 40 mg/day | Significant improvement s on some cognitive measures | 0.002 to<br>0.048 | [7] |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.

## In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol, adapted from the study by Tajiri et al. (2017), is used to model ischemic conditions in vitro.[7]





Click to download full resolution via product page

Workflow for the in vitro OGD experiment.

- Cell Culture: Primary hippocampal cells are cultured under standard conditions.
- OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells
  are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration to mimic
  ischemic conditions.
- Treatment: Following OGD, cells are treated with NSI-189 or a vehicle control.
- Reperfusion: After the treatment period, the medium is replaced with normal growth medium, and cells are returned to standard culture conditions to simulate reperfusion.
- Analysis: Cell viability is assessed using assays such as MTT. The expression of markers for cell proliferation (Ki67) and neuronal structure (MAP2) is quantified using



immunocytochemistry and western blotting.

# Animal Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol is based on the work of Tajiri et al. (2017) in a rat model of ischemic stroke.[7]

- Animal Model: Adult male Sprague-Dawley rats are used.
- Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration using an intraluminal filament to induce a focal cerebral ischemia.
- Treatment: NSI-189 (e.g., 30 mg/kg) or a vehicle is administered orally, starting at a defined time point post-MCAO (e.g., 6 hours) and continued daily for a set period (e.g., 12 weeks).
- Behavioral Testing: A battery of behavioral tests is performed at various time points to assess motor and neurological deficits. These may include tests for sensorimotor function and coordination.
- Histological Analysis: At the end of the study, animals are euthanized, and their brains are
  processed for histological analysis. Immunohistochemistry is used to assess the expression
  of markers such as MAP2 (neuronal dendrites) and Ki67 (cell proliferation) in the
  hippocampus and peri-infarct cortex.

### **Electrophysiology in Angelman Syndrome Mouse Model**

This protocol is derived from studies investigating the effects of NSI-189 on synaptic plasticity in a mouse model of Angelman Syndrome.[3]

- Animal Model: Mice with a genetic modification mimicking Angelman Syndrome are used, along with wild-type controls.
- Slice Preparation: Acute hippocampal slices are prepared from the brains of the mice.
- Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.



- Long-Term Potentiation (LTP) Induction: A theta-burst stimulation (TBS) protocol is applied to the Schaffer collateral pathway to induce LTP.
- NSI-189 Application: Slices are incubated with varying concentrations of NSI-189 or a vehicle control before and/or during the LTP induction and recording.
- Data Analysis: The magnitude of LTP is quantified by measuring the slope of the fEPSP and is compared between the different treatment groups.



Click to download full resolution via product page

Workflow for the LTP electrophysiology experiment.

### **Discussion and Future Directions**

#### Foundational & Exploratory





The available data suggests that NSI-189 promotes synaptic plasticity through a neurogenic mechanism, primarily involving the activation of the TrkB/Akt signaling pathway. Preclinical studies have provided robust evidence for its efficacy in various models of neurological damage and dysfunction. However, the translation of these findings to clinical efficacy in MDD has been met with mixed results. While Phase 1b showed promising signals, the Phase 2 trial did not meet its primary endpoint on the clinician-rated MADRS scale, although significant improvements were observed in patient-reported outcomes and some cognitive measures.[5]

Several factors could contribute to this discrepancy, including the complexity of MDD, the choice of clinical endpoints, and the specific patient population studied. Future research should focus on:

- Elucidating the complete downstream signaling cascade of NSI-189: A deeper understanding of the molecular targets beyond TrkB and Akt will be crucial for optimizing its therapeutic use and identifying potential biomarkers of response.
- Investigating the effects of NSI-189 on specific synaptic proteins: Quantitative proteomics and western blot analyses could reveal how NSI-189 modulates the expression and phosphorylation of key synaptic proteins like PSD-95 and synaptophysin.
- Exploring alternative clinical indications: Given its pro-cognitive and neuro-restorative properties, NSI-189 may hold promise for other conditions characterized by neuronal loss and cognitive decline, such as Alzheimer's disease, traumatic brain injury, and stroke.
- Refining clinical trial design: Future trials could benefit from patient stratification based on biomarkers related to neurogenesis or synaptic plasticity, as well as the inclusion of more objective, performance-based cognitive endpoints.

### Conclusion

NSI-189 represents a departure from traditional antidepressant drug development, focusing on the structural and functional restoration of neural circuits. Its ability to enhance synaptic plasticity through neurogenesis and the activation of key signaling pathways is well-supported by preclinical evidence. While its clinical journey in MDD has highlighted the challenges of translating such a novel mechanism into clear-cut efficacy on traditional depression scales, the



consistent pro-cognitive and patient-reported benefits warrant further investigation. This technical guide provides a foundation for researchers and clinicians to build upon as the scientific community continues to explore the therapeutic potential of NSI-189 and the broader class of neurogenic compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycogen synthase kinase 3β (GSK3β) and presentilin (PS) are key regulators of kinesin-1-mediated cargo motility within axons [frontiersin.org]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3β Inhibition by Phosphorylation at Ser389 Controls Neuroinflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of long-lived synaptic proteins by proteomic analysis of synaptosome protein turnover PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NSI-189 and its Impact on Synaptic Plasticity: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15577346#nsi-189-and-its-impact-on-synaptic-plasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com